molecular formula C14H11N3O2 B3060805 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 88085-28-3

4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B3060805
CAS No.: 88085-28-3
M. Wt: 253.26 g/mol
InChI Key: VTLMFXPYCLVBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety substituted with a 4-methoxyphenyl group. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the methoxy group enhances electronic effects and solubility.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-18-12-4-2-11(3-5-12)14-16-13(17-19-14)10-6-8-15-9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLMFXPYCLVBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355035
Record name methyl 4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665748
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88085-28-3
Record name methyl 4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyridine-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Formation of 4-[5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted oxadiazole-pyridine derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of compounds containing the 1,2,4-oxadiazole ring, such as 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, typically involves cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Modern methods include microwave-mediated synthesis, which offers a catalyst-free and eco-friendly approach for creating related compounds like 1,2,4-triazolo[1,5-a]pyridines .

Research Applications

1,2,4-Oxadiazole derivatives have broad applications in drug discovery . Their unique structure and chemical properties contribute to diverse biological activities, making them valuable in developing new therapeutic agents .

CompoundApplications
1,2,4-Oxadiazole derivativesEnzyme Inhibition: Effective inhibitors of human carbonic anhydrases, with some compounds showing picomolar concentrations against hCA IX .
1,3,4-oxadiazole derivatives containing pyridine and acylhydrazone moietiesPotential Anticancer Agents: Synthesis and development of new derivatives as potential anticancer agents .
N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-phenyl) derivativesDopamine Receptor Affinity: Used to modify the D3 receptor pharmacophore, improving D3 receptor affinity .

Case Studies

  • Carbonic Anhydrase Inhibition : Specific 1,2,4-oxadiazole-5-yl sulfonamides have demonstrated selective inhibition of human carbonic anhydrases (hCA) at nanomolar to picomolar concentrations. Compound 16a was particularly effective, with KiK_i values of 89 pM for hCA IX and 0.75 nM for hCA II .
  • Anticancer Research : In vitro evaluations of 1,2,4-oxadiazol-5-yl sulfonamides against cancerous cell lines (PANC-1 and SK-MEL-2) and non-cancerous cell lines (ARPE-19) indicated that compounds 16a and 16b show promise as anticancer agents under both normoxic and hypoxic conditions .
  • Dopamine Receptor Research : N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-phenyl) derivatives have been evaluated for their binding affinities at dopamine D2, D3, and D4 receptors. These compounds help in understanding the structure-activity relationships of dopamine receptors and designing more effective therapeutic agents . For instance, compound 17 showed a KiK_i of 0.44 nM at the D3 receptor .

Mechanism of Action

The mechanism of action of 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on the Phenyl Ring

4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine ()
  • Structural Difference : The phenyl ring has two ethoxy groups at positions 3 and 3.
  • Impact: Solubility: Diethoxy groups increase hydrophobicity compared to the single methoxy group in the target compound, reducing aqueous solubility. Steric Effects: Bulkier substituents may hinder binding to flat binding pockets.
4-[5-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine ()
  • Structural Difference : Methoxy groups at positions 2 and 4 of the phenyl ring.
  • Electronic Effects: Dimethoxy substitution enhances electron-donating effects, possibly stabilizing the oxadiazole ring’s resonance .

Heterocyclic Modifications

4-{4-[5-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine ()
  • Structural Difference : Incorporates a triazole ring fused to the oxadiazole.
  • Impact :
    • Binding Affinity : The triazole moiety may engage in π-π stacking or hydrogen bonding with biological targets, enhancing affinity for enzymes like HDACs or kinases.
    • Complexity : Additional rings increase molecular weight and reduce solubility .

Lipophilicity and Pharmacokinetics

4-[5-(4′-Octyl-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine ()
  • Structural Difference : A biphenyl group with an octyl chain replaces the methoxyphenyl.
  • Impact :
    • Lipophilicity : The octyl chain significantly increases logP, improving membrane permeability but reducing solubility.
    • Target Selectivity : The extended hydrophobic structure may favor binding to lipid-rich environments, such as transmembrane receptors .
4-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-pyridine ()
  • Structural Difference : A cyclohexyl group with a butyl chain replaces the phenyl ring.
  • Metabolic Stability: Aliphatic chains are less prone to oxidative metabolism compared to aromatic methoxy groups .

Reactivity and Functional Group Effects

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine ()
  • Structural Difference : A chloromethyl group replaces the methoxy group.
  • Impact :
    • Reactivity : The chloromethyl group acts as an alkylating agent, increasing toxicity risks.
    • Metabolism : Likely undergoes nucleophilic substitution or glutathione conjugation, differing from the demethylation pathway of methoxy groups .

Electronic and Solubility Tuning

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid ()
  • Structural Difference : Trifluoromethyl (CF₃) group replaces methoxyphenyl.
  • Impact :
    • Electronic Effects : CF₃ is electron-withdrawing, decreasing electron density in the oxadiazole ring and altering binding to electron-rich targets.
    • Solubility : The carboxylic acid group enhances solubility, a feature absent in the target compound .

Data Table: Key Structural and Property Comparisons

Compound Name Substituent/Ring Modification Key Properties Evidence IDs
4-[5-(4-Methoxyphenyl)-...pyridine (Target) 4-methoxyphenyl Balanced solubility, moderate lipophilicity N/A
4-[5-(3,4-Diethoxyphenyl)-...pyridine 3,4-diethoxy High hydrophobicity, steric hindrance
4-[5-(4′-Octyl-4-biphenylyl)-...pyridine Biphenyl + octyl chain Extreme lipophilicity, membrane permeability
4-[5-(chloromethyl)-...pyridine Chloromethyl High reactivity, metabolic instability
4-{4-[5-(2,4-Dimethoxyphenyl)-...triazol-5-yl} Triazole + dimethoxy Enhanced target engagement, reduced solubility

Biological Activity

4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C14H11N3O2
  • Molecular Weight : 253.26 g/mol
  • IUPAC Name : 3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Synthesis

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.
  • Substitution reactions to introduce the pyridine moiety.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest strong efficacy:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.300.6
Candida albicans0.400.8

These results indicate that the compound exhibits both bactericidal and fungicidal activities, making it a candidate for further development in treating infections caused by resistant strains .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of bacterial cell wall synthesis , leading to cell lysis.
  • Interference with nucleic acid synthesis , affecting replication and transcription processes.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial properties of several derivatives including this compound. The study highlighted its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The compound was noted for its ability to inhibit biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .

Evaluation of Cytotoxicity

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at higher concentrations, it induced apoptosis in cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be around 15 µM for MCF-7 cells, suggesting that it could be a potential lead compound for cancer therapy .

Q & A

Q. What are the common synthetic routes for synthesizing 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine?

  • Methodological Answer : The synthesis typically involves multi-step reactions , starting with the formation of the oxadiazole ring. A key step is the cyclization of an amidoxime precursor under reflux conditions (e.g., using acetic anhydride or thionyl chloride). Subsequent nucleophilic aromatic substitution introduces the pyridine moiety. For example:
  • Step 1 : Cyclization of 4-methoxybenzamidoxime to form the 1,2,4-oxadiazole core.
  • Step 2 : Coupling the oxadiazole intermediate with a halogenated pyridine derivative via palladium-catalyzed cross-coupling or nucleophilic substitution .
    Table 1 : Simplified Synthetic Pathway
StepReaction TypeKey Reagents/ConditionsIntermediate
1Oxadiazole FormationAmidoxime cyclization, reflux5-(4-Methoxyphenyl)-1,2,4-oxadiazole
2Pyridine SubstitutionHalogenated pyridine, Pd catalysisTarget Compound

Q. Which analytical techniques are employed to characterize this compound?

  • Methodological Answer : Structural elucidation relies on:
  • NMR Spectroscopy : To confirm the connectivity of the oxadiazole and pyridine rings (e.g., 1^1H NMR for proton environments, 13^{13}C NMR for carbon skeleton).
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for validating stereochemistry .
  • HPLC-MS : Assesses purity and identifies byproducts during synthesis .

Q. What initial biological screening approaches are used for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Disk diffusion or microdilution methods to test against Gram-positive/negative bacteria and fungi.
  • Enzyme Inhibition Studies : Fluorescence-based assays to evaluate interactions with targets like kinases or proteases.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to gauge anticancer potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation yield?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
  • Catalyst Use : Lewis acids like ZnCl2_2 or microwave-assisted synthesis reduce reaction time and improve regioselectivity .
  • Temperature Control : Gradual heating (80–120°C) minimizes side reactions.
    Key Metrics : Monitor yield via HPLC and adjust stoichiometry of amidoxime:acylating agent (ideal 1:1.2 ratio) .

Q. What computational strategies elucidate interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the oxadiazole’s N-atoms and π-π stacking with the pyridine ring.
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Comparative Studies : Test the compound alongside structural analogs (e.g., varying substituents on the phenyl ring) under standardized assay conditions.
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC50_{50} correlations) .

Q. What is the impact of substituent modifications on biological activity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., -NO2_2): Enhance antimicrobial activity but may reduce solubility.
  • Methoxy vs. Methyl : Methoxy improves pharmacokinetics (e.g., bioavailability) due to increased hydrogen bonding.
    Case Study : Replacing 4-methoxyphenyl with 4-chlorophenyl in analogs increased cytotoxicity by 30% in MCF-7 cells .

Q. How do stability studies inform formulation for preclinical trials?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., oxadiazole ring cleavage).
  • pH Stability : Use buffered solutions (pH 1–12) to assess hydrolytic stability; instability at pH <3 suggests enteric coating is needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 2
Reactant of Route 2
4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.